2-Tert-butyl-5-(dichloromethyl)-5-hydroxy-2-methyloxolan-3-one
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Overview
Description
2-Tert-butyl-5-(dichloromethyl)-5-hydroxy-2-methyloxolan-3-one is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-(dichloromethyl)-5-hydroxy-2-methyloxolan-3-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of tert-butyl alcohol with dichloromethyl ketone under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-(dichloromethyl)-5-hydroxy-2-methyloxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically conducted under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
2-Tert-butyl-5-(dichloromethyl)-5-hydroxy-2-methyloxolan-3-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5-(dichloromethyl)-5-hydroxy-2-methyloxolan-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyl
- 2-tert-butyl-5-methylphenol
- 2-tert-butyl-4-methylphenol
Uniqueness
2-Tert-butyl-5-(dichloromethyl)-5-hydroxy-2-methyloxolan-3-one is unique due to its specific structural features, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-tert-butyl-5-(dichloromethyl)-5-hydroxy-2-methyloxolan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Cl2O3/c1-8(2,3)9(4)6(13)5-10(14,15-9)7(11)12/h7,14H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFBOHINSCUDJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC(O1)(C(Cl)Cl)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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